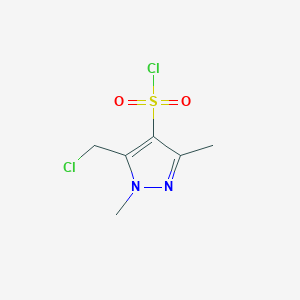

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It’s a versatile bio-platform molecule .

Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production .Chemical Reactions Analysis

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms .Aplicaciones Científicas De Investigación

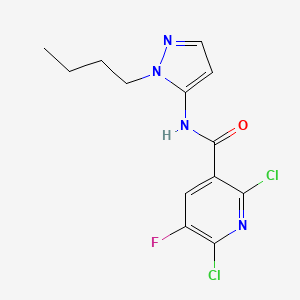

Azide Ring-Opening-Ring-Closure Reactions

5-Chloro-1-methylpyrazole-4-carboxaldehydes undergo reactions with sodium azide to produce a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This reaction mechanism, applied to corresponding 5-chloro-1-phenylpyrazole-4-carboxaldehydes, yielded 4-cyano-5-hydroxy-1-phenyl-pyrazoles as sole products in high yields, demonstrating the compound's versatility in synthesizing complex organic structures (Becher et al., 1992).

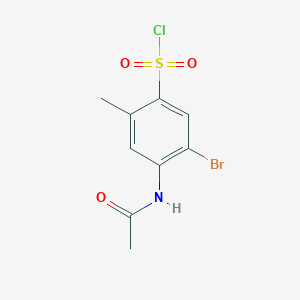

Sulfonyl Derivatives of Phenoxyacetamide

The treatment of phenoxyacetamide with chlorosulfonic acid resulted in the formation of sulfonyl chloride derivatives. These compounds were further converted into sulfonamides and sulfonohydrazides, showcasing the potential of sulfonyl chloride derivatives in synthesizing pharmacologically relevant compounds (Cremlyn & Pannell, 1978).

Microwave-assisted Synthesis

Microwave-assisted techniques facilitated the synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles and 1,2-dimethylpyrazolium chlorides, highlighting an environmentally friendly approach to obtaining pyrazole derivatives. This method offers significant advantages in terms of reaction times and yields, underlining the importance of sulfonyl chloride derivatives in modern synthetic chemistry (Martins et al., 2003).

Heterocyclic Sulfonyl Chlorides and Derivatives

The synthesis of various heterocyclic sulfonyl chlorides, including pyrazole and isoxazole-4-sulfonyl chlorides, was achieved. These sulfonyl chlorides were transformed into amides, hydrazides, and azides, further expanding the chemical repertoire for the development of heterocyclic compounds with potential biological activity (Cremlyn, Swinbourne, & Yung, 1981).

Antiviral Activity of Thiadiazole Sulfonamides

New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and evaluated for their antiviral activity, specifically against the tobacco mosaic virus. This study not only showcases the potential of sulfonyl chloride derivatives in medicinal chemistry but also highlights their role in the development of new antiviral agents (Chen et al., 2010).

Safety And Hazards

Direcciones Futuras

5-(Chloromethyl)furfural (CMF) is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms . A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid is developed . This opens new avenues for the preparation of CMF .

Propiedades

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFGFYMAXCSXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)Cl)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)

![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)